molecular formula C20H22N6O4S B2931408 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034510-76-2

4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2931408
CAS RN: 2034510-76-2
M. Wt: 442.49
InChI Key: YFVOTDNZNMFPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, also known as Mps-BAY 2B, is a small molecule inhibitor that has been used in various scientific research applications. This compound is a potent inhibitor of the mitotic checkpoint kinase BUB1, which plays a crucial role in cell division.

Mechanism of Action

4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B inhibits the activity of BUB1, which is a kinase that plays a crucial role in the mitotic checkpoint. BUB1 is involved in the regulation of chromosome segregation during cell division. When there are errors in chromosome alignment, BUB1 activates the mitotic checkpoint, which halts the cell cycle and allows time for the errors to be corrected. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B inhibits the activity of BUB1, which leads to defects in chromosome segregation and cell death.
Biochemical and Physiological Effects
4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has been shown to induce apoptosis in cancer cells by inhibiting the activity of BUB1. Apoptosis is a form of programmed cell death that occurs when cells are damaged or no longer needed. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has also been shown to cause defects in chromosome segregation, which can lead to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B in lab experiments is its specificity for BUB1. This compound has been shown to selectively inhibit the activity of BUB1 without affecting other kinases. This specificity allows researchers to study the role of BUB1 in cell division without interference from other proteins. One limitation of using 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B is its toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B. One direction is to identify new inhibitors of BUB1 with improved potency and selectivity. Another direction is to study the role of BUB1 in other cellular processes, such as DNA damage response and DNA repair. Additionally, researchers could investigate the use of 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B in combination with other cancer therapies to improve treatment outcomes. Finally, the development of new delivery methods for 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B could increase its efficacy and reduce toxicity in vivo.

Synthesis Methods

The synthesis method of 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B involves a series of chemical reactions that yield the final product. The first step involves the synthesis of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol, which is then converted to 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 4-(chlorosulfonyl)benzoic acid to yield 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. The final product is a white solid with a molecular weight of 505.97 g/mol.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has been used in various scientific research applications, including cancer research, cell biology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells by targeting BUB1, which is overexpressed in many types of cancer. 4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 2B has also been used to study the role of BUB1 in mitosis and its interaction with other proteins involved in cell division. Additionally, this compound has been used as a tool in drug discovery to identify new inhibitors of BUB1.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c27-20(23-8-10-25-9-5-18(24-25)19-15-21-6-7-22-19)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVOTDNZNMFPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholinosulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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